molecular formula C8H5F3N2S B1301047 2-Amino-6-(trifluoromethyl)benzothiazole CAS No. 777-12-8

2-Amino-6-(trifluoromethyl)benzothiazole

Cat. No.: B1301047
CAS No.: 777-12-8
M. Wt: 218.2 g/mol
InChI Key: WEDYEBJLWMPPOK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-6-(trifluoromethyl)benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to antagonize voltage-dependent sodium channel currents, making it a potential inhibitor of these channels . Additionally, it exhibits low binding affinity for GABA and NMDA receptors . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce action potential firing and increase medium afterhyperpolarization in CA1 pyramidal neurons in hippocampal slices . These effects suggest that the compound can alter neuronal activity and potentially impact neurological functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It acts as a use-dependent sodium channel blocker and an activator of small-conductance calcium-activated potassium channels . These binding interactions lead to enzyme inhibition or activation and changes in gene expression. The compound’s ability to modulate ion channels and signaling pathways underpins its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to protect against maximal electroshock-induced seizures in rats and mice . At higher doses, it may exhibit toxic or adverse effects. Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. For instance, it has been found to affect metabolic flux and metabolite levels, which can impact cellular energy production and overall metabolic function . Understanding these pathways is vital for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can influence its accumulation in specific tissues and its overall efficacy . Studying its transport mechanisms can provide insights into its therapeutic potential and safety.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action and optimizing its use in research and therapy.

Preparation Methods

The synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole typically involves the reaction of 2-aminobenzenethiol with trifluoromethyl-containing reagents under specific conditions. One common method includes the use of bromine in glacial acetic acid, where the bromine solution is added dropwise under nitrogen and the mixture is heated to 50°C for 12 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-6-(trifluoromethyl)benzothiazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

2-Amino-6-(trifluoromethyl)benzothiazole can be compared with other similar compounds, such as:

  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-6-bromobenzothiazole
  • 2-Amino-6-fluorobenzothiazole
  • 2-Amino-6-nitrobenzothiazole
  • 2-Amino-6-ethoxybenzothiazole
  • 2-Amino-6-chlorobenzothiazole
  • 2-Aminobenzothiazole
  • 2-Amino-6-hydroxybenzothiazole

These compounds share a similar benzothiazole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s stability, lipophilicity, and biological activity.

Properties

IUPAC Name

6-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDYEBJLWMPPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371044
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-12-8
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(trifluoromethyl)benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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